Octahydroaminoacridine
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Overview
Description
OCTAAMINOACRIDINE is a compound belonging to the acridine family, known for its diverse applications in various fields such as chemistry, biology, and medicine. Acridines are heterocyclic compounds containing nitrogen, and they have been extensively studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTAAMINOACRIDINE typically involves the reaction of acridine derivatives with amines under specific conditions. One common method is the Buchwald–Hartwig amination, which uses palladium catalysts to facilitate the formation of carbon-nitrogen bonds . Another approach involves the use of hypervalent iodine chemistry, which allows for the selective introduction of amino groups onto the acridine core .
Industrial Production Methods
Industrial production of OCTAAMINOACRIDINE often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
OCTAAMINOACRIDINE undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
OCTAAMINOACRIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of OCTAAMINOACRIDINE involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cell growth and proliferation . The compound’s molecular targets include topoisomerases and other DNA-binding proteins, which play crucial roles in maintaining DNA structure and function.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Proflavine: Another acridine derivative with similar DNA-binding properties and applications in microbiology.
Quinacrine: An acridine derivative used as an anti-malarial drug and studied for its potential anti-cancer properties.
Uniqueness
OCTAAMINOACRIDINE is unique due to its specific amino substitutions, which confer distinct chemical and biological properties. These substitutions enhance its ability to intercalate into DNA and inhibit the activity of DNA-binding proteins, making it a promising candidate for further research and development in various fields.
Properties
CAS No. |
13415-07-1 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
InChI |
InChI=1S/C13H18N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H2,(H2,14,15) |
InChI Key |
BMRFESVZYWRROS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N |
Key on ui other cas no. |
13415-07-1 |
Synonyms |
octahydroaminoacridine |
Origin of Product |
United States |
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